2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione 2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione Verapliquinone D is a natural product found in Aplidium with data available.
Brand Name: Vulcanchem
CAS No.: 109954-46-3
VCID: VC20806290
InChI: InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7-
SMILES: CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

CAS No.: 109954-46-3

Cat. No.: VC20806290

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione - 109954-46-3

Specification

Description Verapliquinone D is a natural product found in Aplidium with data available.
CAS No. 109954-46-3
Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name 2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7-
Standard InChI Key LLFLYROJZGWUAK-GHXNOFRVSA-N
Isomeric SMILES C/C(=C/CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O
SMILES CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O
Canonical SMILES CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O

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